3-Methylthiazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves innovative techniques utilizing readily available starting materials. For instance, 1,2,4-dithiazolidine-3,5-diones have been efficiently synthesized from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, highlighting the potential for high-yield preparation of complex heterocycles (Barany et al., 2005). Another method for synthesizing oxazolidine-2,4-diones involves a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide (Wen-Zhen Zhang et al., 2015), demonstrating the diversity of approaches available for the synthesis of these compounds.
Molecular Structure Analysis
Structural analysis of these compounds is crucial for understanding their chemical behavior. X-ray crystallographic analysis of derivatives has been carried out for structural comparison, providing insights into their conformation and reactivity (M. Wood et al., 2003). Such studies lay the groundwork for the molecular structure analysis of 3-Methylthiazolidine-2,4-dione by analogy.
Chemical Reactions and Properties
The chemical reactions and properties of similar heterocycles include a range of functionalities and reactivities. For example, the synthesis process itself reveals potential applications as amino protecting groups or sulfurization reagents, underscoring the versatility of these compounds (Barany et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are influenced by their molecular structure. The crystalline form and conformation play a significant role in their behavior and interactions, which is critical for applications in materials science and pharmaceuticals.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key areas of interest. Studies have demonstrated the ability to undergo transformations and participate in complex reactions, offering pathways for the synthesis of diverse derivatives and bioactive molecules.
- Efficient synthesis and applications of dithiazolidine derivatives as amino protecting groups and sulfurization reagents (Barany et al., 2005).
- Synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide, showcasing innovative carbon capture strategies in synthetic chemistry (Wen-Zhen Zhang et al., 2015).
- Structural studies on dithiazolidine derivatives, providing insights into their molecular architecture (M. Wood et al., 2003).
Scientific Research Applications
Synthesis of Quaternary 1,3-Oxazolidine-2,4-diones
A new approach to synthesize 1,3-oxazolidine-2,4-diones, which are structurally related to 3-Methylthiazolidine-2,4-dione, was developed starting from α-ketols and isocyanates. This method has applications in the preparation of α-hydroxyamides with quaternary stereocenters (Merino et al., 2010).
Tandem Phosphorus-Mediated Carboxylative Condensation
A process utilizing atmospheric carbon dioxide for the synthesis of oxazolidine-2,4-diones, related to 3-Methylthiazolidine-2,4-dione, was developed. This method provides access to these compounds under mild, transition-metal-free conditions (Zhang et al., 2015).
Anticonvulsive Action
3,5,5-Trimethyloxazolidine-2,4-dione, a compound structurally similar to 3-Methylthiazolidine-2,4-dione, showed significant antagonistic action against drug-induced and electric shock-induced convulsions in experimental animals (Everett & Richards, 1944).
Synthesis of 3-Ethyl-55-dimethyloxazolidine-24-dione
Research on the preparation and properties of 3-Ethyl-5:5-dimethyloxazolidine-2:4-dione, another analogue, contributes to the understanding of the chemical properties and synthesis methods of these compounds (Hook, 1947).
Health Study on Vinclozolin Exposure
A study on employees exposed to 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione (vinclozolin) provided insights into the potential health effects of similar compounds. It was found that long-term exposure to vinclozolin did not result in adverse health effects (Zober et al., 1995).
Stereoselective Addition of Grignard Reagents
The stereoselective reaction of Grignard reagents with 3,5-disubstituted-1,3-oxazolidine-2,4-diones, related to 3-Methylthiazolidine-2,4-dione, offers insights into the synthesis of compounds with specific stereochemistry (Galliani et al., 2013).
Rearrangement of Oxazolidinethiones
A study on the rearrangement of oxazolidinethiones, similar in structure to 3-Methylthiazolidine-2,4-dione, under specific reaction conditions revealed new pathways for synthesizing heterocyclic compounds (Sabala et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLWNNMYODLLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361613 | |
Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthiazolidine-2,4-dione | |
CAS RN |
16312-21-3 | |
Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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